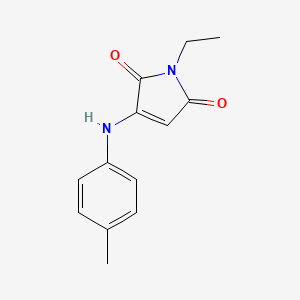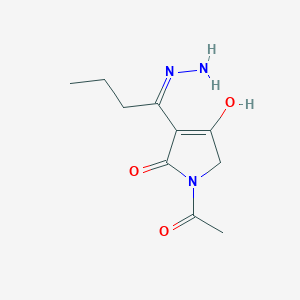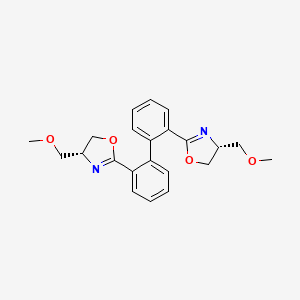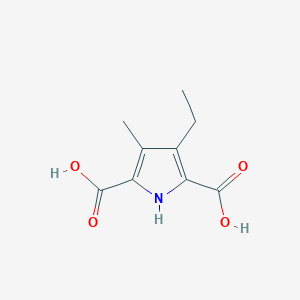![molecular formula C21H24N2O B12886967 N,N-Diethyl-2-[(1-phenylisoquinolin-3-yl)oxy]ethan-1-amine CAS No. 89707-30-2](/img/structure/B12886967.png)
N,N-Diethyl-2-[(1-phenylisoquinolin-3-yl)oxy]ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-2-((1-phenylisoquinolin-3-yl)oxy)ethanamine is a chemical compound with the molecular formula C21H24N2O and a molecular weight of 320.43 g/mol . This compound is known for its unique structure, which includes an isoquinoline moiety linked to an ethanamine chain through an ether linkage. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-((1-phenylisoquinolin-3-yl)oxy)ethanamine typically involves the following steps:
Formation of Isoquinoline Derivative: The isoquinoline moiety is synthesized through a Pictet-Spengler reaction, where a phenylacetaldehyde reacts with an amine in the presence of an acid catalyst.
Ether Formation: The isoquinoline derivative is then reacted with an appropriate alkyl halide (such as 2-chloroethanamine) under basic conditions to form the ether linkage.
N,N-Diethylation: The final step involves the diethylation of the ethanamine moiety using diethylamine in the presence of a suitable base.
Industrial Production Methods
Industrial production methods for N,N-Diethyl-2-((1-phenylisoquinolin-3-yl)oxy)ethanamine are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diethyl-2-((1-phenylisoquinolin-3-yl)oxy)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine moiety can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or other nucleophiles in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-Diethyl-2-((1-phenylisoquinolin-3-yl)oxy)ethanone, while reduction may produce N,N-Diethyl-2-((1-phenylisoquinolin-3-yl)oxy)ethanol.
Aplicaciones Científicas De Investigación
N,N-Diethyl-2-((1-phenylisoquinolin-3-yl)oxy)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.
Industry: It is used in the development of new materials, dyes, and catalysts due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N,N-Diethyl-2-((1-phenylisoquinolin-3-yl)oxy)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit DNA synthesis by interacting with DNA gyrase or topoisomerase, leading to antimicrobial or anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine: This compound has a similar ethanamine moiety but differs in the heterocyclic ring structure, which is an oxadiazole instead of an isoquinoline.
Quinoline Derivatives: Compounds like quinoline and its derivatives share a similar nitrogen-containing bicyclic structure but differ in their specific substituents and functional groups.
Uniqueness
N,N-Diethyl-2-((1-phenylisoquinolin-3-yl)oxy)ethanamine is unique due to its specific isoquinoline structure linked to an ethanamine chain through an ether linkage. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Número CAS |
89707-30-2 |
|---|---|
Fórmula molecular |
C21H24N2O |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
N,N-diethyl-2-(1-phenylisoquinolin-3-yl)oxyethanamine |
InChI |
InChI=1S/C21H24N2O/c1-3-23(4-2)14-15-24-20-16-18-12-8-9-13-19(18)21(22-20)17-10-6-5-7-11-17/h5-13,16H,3-4,14-15H2,1-2H3 |
Clave InChI |
PNQBBZZRNNQWEV-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOC1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-Methyl-3-(1,2-oxazol-3-yl)phenyl]methanol](/img/structure/B12886896.png)


![1H-Pyrrole, 3-[3-(1,3-dioxolan-2-yl)-1-oxopropyl]-1-(phenylsulfonyl)-](/img/structure/B12886922.png)
![2-(Carboxy(hydroxy)methyl)-7-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12886925.png)






![N-{[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-fluorobenzamide](/img/structure/B12886980.png)

![5,7-Dichloro-3-[(trichloromethyl)sulfanyl]-1,3-benzoxazol-2(3h)-one](/img/structure/B12887002.png)
